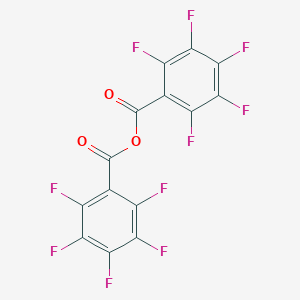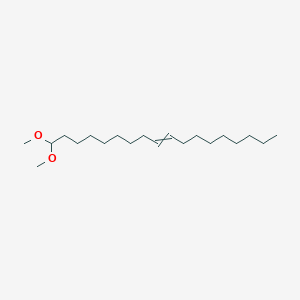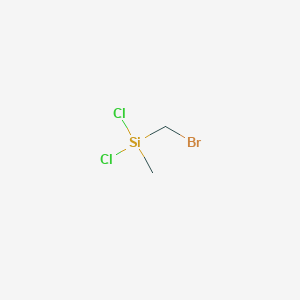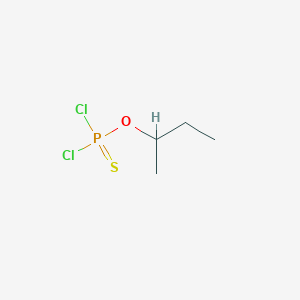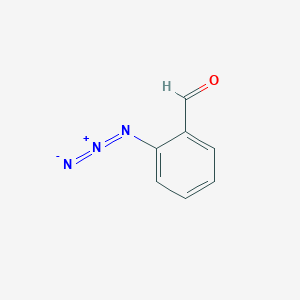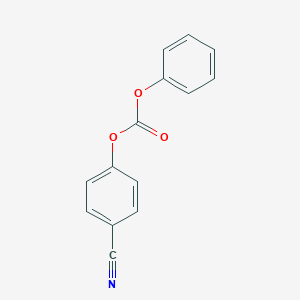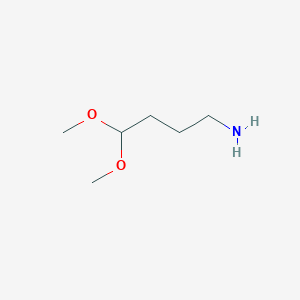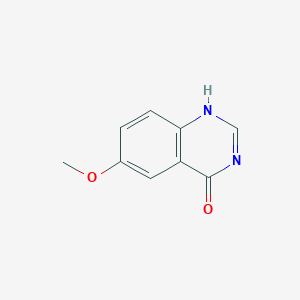
6-Methoxyquinazolin-4-OL
説明
6-Methoxyquinazolin-4-OL is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with a methoxy group attached, which can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The compound has been the subject of research due to its potential in the development of anticancer agents, as well as its role in the inhibition of tubulin polymerization, which is a promising target for anticancer drugs .
Synthesis Analysis
The synthesis of derivatives of 6-Methoxyquinazolin-4-OL has been reported through various methods. For instance, a series of indenopyrazoles, which are structurally related to quinazolines, were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity . Another study reported the synthesis of diheterocyclic compounds based on triazolyl methoxy phenylquinazolines using a one-pot four-component-click reaction, showcasing the versatility of the quinazoline scaffold in multi-component reactions . Additionally, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one from vanillin through a multi-step process including benzylation, nitration, oxidation, reduction, and cyclization has been described, highlighting the compound's role as an anticancer intermediate .
Molecular Structure Analysis
The molecular structure of 6-Methoxyquinazolin-4-OL derivatives has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined by X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . This structural information is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
6-Methoxyquinazolin-4-OL and its derivatives participate in a variety of chemical reactions that are essential for their biological activity. The presence of the methoxy group and other substituents on the quinazoline ring influences the compound's reactivity and interaction with biological targets. For instance, the methoxy group at the R(1) position and a methoxycarbonyl group at the R(2) position were found to be essential for cell growth inhibition activity . The ability to undergo nucleophilic attack, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, is also a key reaction that allows for further functionalization of the quinazoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyquinazolin-4-OL derivatives are influenced by the substituents attached to the quinazoline ring. These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of a benzyloxy group in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline affects the compound's solubility and may enhance its biological activity . The ability of these compounds to cross the blood-brain barrier, as seen with N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is another significant property that can determine their potential as central nervous system-active drugs .
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Derivatives : 6-Methoxyquinazolin-4-ol derivatives have been synthesized for various studies. For instance, a compound synthesized from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate was found to inhibit the proliferation of a lung cancer cell line, indicating potential in cancer research (Cai et al., 2019).
Crystal Structure Analysis : The structural properties of these derivatives are often studied using X-ray crystallography. These studies are crucial for understanding the molecular interactions and potential biological activities of these compounds (Cai et al., 2019).
Anticancer Potential
Apoptosis Induction : Certain 6-Methoxyquinazolin-4-ol derivatives are potent inducers of apoptosis, a critical mechanism for anticancer therapies. These compounds have shown efficacy in human cancer models, suggesting their potential as anticancer agents (Sirisoma et al., 2009).
Tubulin Polymerization Inhibition : Some derivatives have been identified as inhibitors of tubulin polymerization, a key target in cancer therapy. These compounds have shown high in vitro cytotoxic activity and substantial inhibition of colchicine binding, important for disrupting cancer cell growth (Wang et al., 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Quinazoline derivatives with the 6-Methoxyquinazolin-4-ol structure have shown moderate to very good antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents (Thomas et al., 2010).
Synthesis and Characterization
- Novel Synthetic Methods : Research also focuses on novel methods for synthesizing 6-Methoxyquinazolin-4-ol derivatives. These methods aim to improve yields and reduce steps in the synthesis process, enhancing the feasibility of producing these compounds for various applications (Nishimura & Saitoh, 2016).
Safety And Hazards
特性
IUPAC Name |
6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVNLZQAOGUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444971 | |
| Record name | 6-METHOXYQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinazolin-4-OL | |
CAS RN |
19181-64-7 | |
| Record name | 6-METHOXYQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



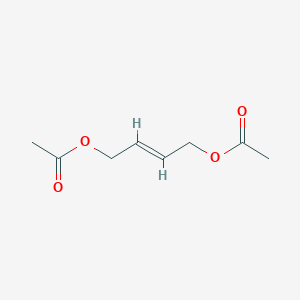
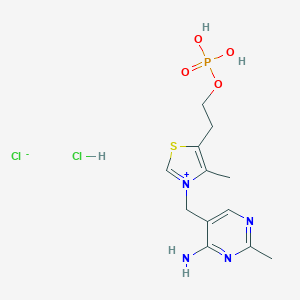
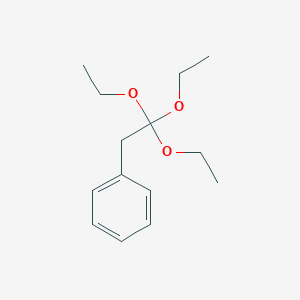
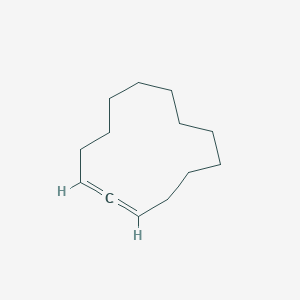
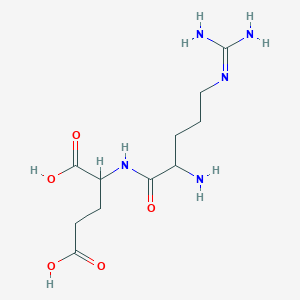
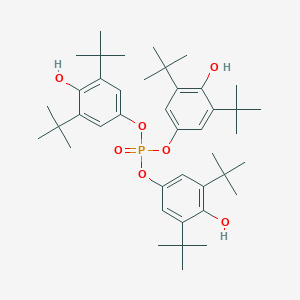
![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
